
(2R)-2-(1-Methylcyclohexyl)propan-1-amine
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Overview
Description
(2R)-2-(1-Methylcyclohexyl)propan-1-amine is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylcyclohexyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclohexanol.
Formation of Intermediate: The alcohol group is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-Methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(2R)-2-(1-Methylcyclohexyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1-Methylcyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1-Methylcyclohexyl)propan-2-amine: Similar structure but with a different substitution pattern.
(2R)-2-(1-Methylcyclohexyl)butan-1-amine: Similar structure but with a longer carbon chain.
(2R)-2-(1-Methylcyclohexyl)ethan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness
(2R)-2-(1-Methylcyclohexyl)propan-1-amine is unique due to its specific substitution pattern and the presence of both a cyclohexyl ring and a propan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-(1-methylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10(2)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCEVBLBKJPNZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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